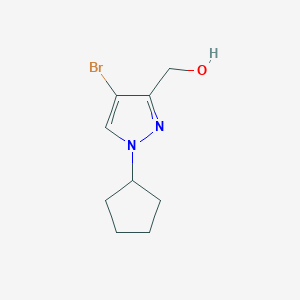

(4-Bromo-1-cyclopentyl-1H-pyrazol-3-yl)methanol

Description

Properties

IUPAC Name |

(4-bromo-1-cyclopentylpyrazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrN2O/c10-8-5-12(11-9(8)6-13)7-3-1-2-4-7/h5,7,13H,1-4,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWERGMCMLMZLPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C(=N2)CO)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-bromo-1-cyclopentyl-1H-pyrazole with formaldehyde in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-1-cyclopentyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form a hydrogen-substituted pyrazole.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of 4-bromo-1-cyclopentyl-1H-pyrazole-3-carboxylic acid.

Reduction: Formation of 1-cyclopentyl-1H-pyrazol-3-ylmethanol.

Substitution: Formation of 4-aminopyrazole or 4-thiopyrazole derivatives.

Scientific Research Applications

(4-Bromo-1-cyclopentyl-1H-pyrazol-3-yl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-1-cyclopentyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The table below compares key structural and physicochemical properties of (4-Bromo-1-cyclopentyl-1H-pyrazol-3-yl)methanol with analogs:

Key Observations:

Methyl-substituted analogs (e.g., C₅H₇BrN₂O) exhibit lower molecular weights and reduced steric hindrance, which may increase reactivity in nucleophilic substitutions .

Lipophilicity :

- Cyclopentyl and phenyl substituents increase lipophilicity compared to methyl, influencing membrane permeability in biological applications (e.g., drug design) .

Synthetic Routes :

Spectroscopic and Analytical Data

NMR Trends :

Mass Spectrometry :

- Bromine isotopes (⁷⁹Br/⁸¹Br) produce characteristic doublet peaks in MS, as seen in phenyl derivatives (e.g., m/z 301–305 for dibromo compounds ).

Biological Activity

(4-Bromo-1-cyclopentyl-1H-pyrazol-3-yl)methanol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This compound, characterized by its unique molecular structure, has been studied for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is CHBrNO. The presence of the bromine atom, cyclopentyl group, and hydroxymethyl functionality contributes to its chemical reactivity and biological profile.

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets. This includes the inhibition of certain enzymes or receptors involved in inflammatory pathways. The exact mechanisms are still under investigation but may involve modulation of signaling pathways related to inflammation and microbial resistance.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing potential as an effective antibacterial agent. A comparative analysis of its activity against standard antibiotics reveals that it could be a promising candidate for further development in combating resistant strains.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Comparable to Vancomycin |

| Escherichia coli | 16 µg/mL | More potent than Ampicillin |

| Pseudomonas aeruginosa | 64 µg/mL | Less effective than Ciprofloxacin |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to reduce inflammation markers in vitro and in vivo models. The compound appears to inhibit the production of pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical models:

- Study on Inflammatory Bowel Disease (IBD) : In a murine model of IBD, administration of the compound resulted in a significant reduction in disease severity and inflammation scores compared to untreated controls.

- Skin Inflammation Model : Topical application in a dermatitis model showed reduced erythema and edema, suggesting its potential use in dermatological formulations.

Safety and Toxicity

Preliminary toxicity assessments indicate that this compound exhibits low cytotoxicity across various cell lines, making it a candidate for further development as a therapeutic agent. However, comprehensive toxicological studies are necessary to confirm its safety profile for clinical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Bromo-1-cyclopentyl-1H-pyrazol-3-yl)methanol, and how can reaction conditions be optimized for yield and purity?

- Methodology : A common approach involves cyclocondensation of hydrazine derivatives with cyclopentyl-substituted ketones under reflux conditions. For example, hydrazine hydrate and KOH in ethanol under 5-hour reflux can yield pyrazole intermediates, followed by bromination and methanol functionalization . Optimization requires monitoring via TLC and adjusting stoichiometry (e.g., 1:1.2 molar ratio of hydrazine to ketone). Post-synthesis purification via recrystallization (ethanol/water mixtures) improves purity.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodology :

- ¹H NMR : Key signals include the cyclopentyl multiplet (δ 1.5–2.2 ppm), pyrazole C-H (δ 7.3–8.1 ppm), and methanol -OH (δ 2.5–3.5 ppm, broad).

- ¹³C NMR : Bromine-induced deshielding at C4 (~110 ppm) and cyclopentyl carbons (~25–35 ppm) are diagnostic .

- IR : Stretching vibrations for -OH (~3200–3400 cm⁻¹) and C-Br (~600 cm⁻¹).

- MS : Molecular ion peaks at m/z ~285 (M⁺) with isotopic patterns confirming bromine .

Q. What purification strategies are effective for removing byproducts in pyrazole methanol derivatives?

- Methodology : Flash chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates brominated impurities. Recrystallization in ethanol/water (3:1 v/v) removes polar byproducts, while centrifugal partition chromatography (CPC) resolves stereoisomers .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereoelectronic effects of the bromine substituent on pyrazole ring reactivity?

- Methodology : Single-crystal X-ray diffraction (e.g., SHELXL refinement) reveals bond angles and torsion angles (e.g., C-Br bond length ~1.89 Å, dihedral angles between pyrazole and cyclopentyl groups ~15–25°). Such data explain bromine’s electron-withdrawing effects on ring aromaticity and nucleophilic substitution sites .

Q. What experimental and computational approaches reconcile contradictory biological activity data for brominated pyrazole derivatives?

- Methodology :

- SAR Studies : Compare bioactivity of this compound with analogs (e.g., 4-chloro or 4-fluoro substitutions) in enzyme inhibition assays.

- Pharmacophore Modeling : Density Functional Theory (DFT) calculates electrostatic potential maps to identify critical H-bonding (methanol -OH) and hydrophobic (cyclopentyl) regions .

- Contradiction Analysis : Use multivariate regression to isolate variables (e.g., solvent polarity in bioassays affecting ligand solubility) .

Q. How do solvent polarity and pH influence the stability of the methanol group in aqueous reaction media?

- Methodology :

- pH-Dependent Stability : Conduct accelerated degradation studies (25–40°C) in buffers (pH 3–10) with HPLC monitoring. Methanol oxidation to ketone is minimized at pH 7–7.

- Solvent Effects : Dielectric constant (ε) correlates with methanol group stability; acetonitrile (ε ~37.5) stabilizes via H-bond disruption better than DMSO (ε ~47) .

Q. What mechanistic insights explain regioselectivity challenges in cyclopentyl group functionalization?

- Methodology :

- Kinetic Studies : Monitor substituent effects via Hammett plots (σₚ values for bromine vs. cyclopentyl).

- DFT Transition-State Analysis : Identify energy barriers for nucleophilic attack at C3 vs. C5 positions, influenced by bromine’s -I effect .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for brominated pyrazole derivatives?

- Methodology :

- Reaction Replication : Standardize catalysts (e.g., KOH vs. NaOH) and solvent purity (anhydrous ethanol vs. technical grade).

- Statistical DoE : Use a 2³ factorial design to test variables (temperature, time, stoichiometry). For example, yields increase from 65% to 86% at 80°C vs. 60°C .

Q. What strategies validate conflicting crystallographic vs. spectroscopic data on cyclopentyl ring conformation?

- Methodology :

- Dynamic NMR : Detect ring puckering via variable-temperature ¹H NMR (e.g., coalescence temperature ~-30°C for chair-boat transitions).

- XRD vs. Computational : Compare experimental XRD torsion angles (e.g., C18–C19–C20–F3 = −178.2°) with MD simulations to resolve static vs. dynamic conformations .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.